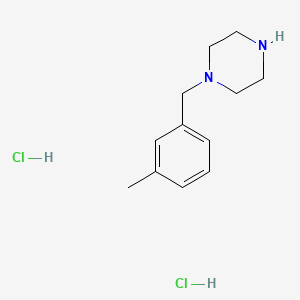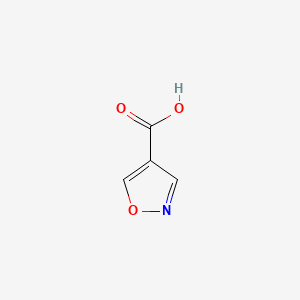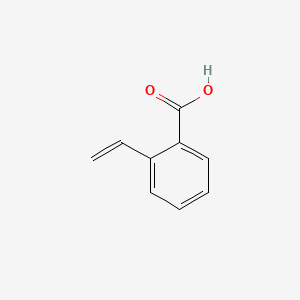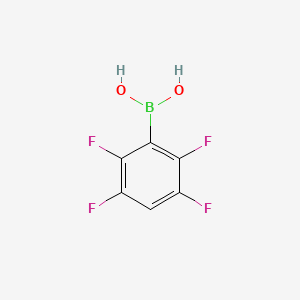
(2,3,5,6-テトラフルオロフェニル)ボロン酸
概要
説明
(2,3,5,6-Tetrafluorophenyl)boronic acid is a fluorinated boronic acid with the molecular formula C6H3BF4O2. It is a derivative of phenylboronic acid where four hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
科学的研究の応用
(2,3,5,6-Tetrafluorophenyl)boronic acid has a wide range of applications in scientific research:
将来の方向性
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用機序
Target of Action
The primary target of (2,3,5,6-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The (2,3,5,6-tetrafluorophenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by (2,3,5,6-tetrafluorophenyl)boronic acid is the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in various chemical reactions.
Result of Action
The result of the action of (2,3,5,6-tetrafluorophenyl)boronic acid is the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in the synthesis of various organic compounds .
Action Environment
The action of (2,3,5,6-tetrafluorophenyl)boronic acid is influenced by various environmental factors. For instance, the compound is less susceptible to spontaneous hydrolysis during conjugation reactions . Moreover, it is stable for several hours at the basic pH typically used for reactions . The compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
生化学分析
Biochemical Properties
(2,3,5,6-Tetrafluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound’s boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on biomolecules, making it a valuable tool in enzyme inhibition studies. For instance, (2,3,5,6-tetrafluorophenyl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue . Additionally, it can interact with other proteins and enzymes that have nucleophilic residues, such as cysteine and lysine, further expanding its utility in biochemical research.
Cellular Effects
The effects of (2,3,5,6-tetrafluorophenyl)boronic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (2,3,5,6-tetrafluorophenyl)boronic acid has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered cell proliferation and apoptosis . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of (2,3,5,6-tetrafluorophenyl)boronic acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The boronic acid group of (2,3,5,6-tetrafluorophenyl)boronic acid can form reversible covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of enzymatic activity, thereby affecting various biochemical pathways. Additionally, (2,3,5,6-tetrafluorophenyl)boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3,5,6-tetrafluorophenyl)boronic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products . Long-term exposure to (2,3,5,6-tetrafluorophenyl)boronic acid in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of (2,3,5,6-tetrafluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (2,3,5,6-tetrafluorophenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage levels in experimental studies.
Metabolic Pathways
(2,3,5,6-Tetrafluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through enzymatic hydrolysis, leading to the formation of boronic acid derivatives and other metabolites . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential toxicity. Additionally, (2,3,5,6-tetrafluorophenyl)boronic acid can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of (2,3,5,6-tetrafluorophenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (2,3,5,6-tetrafluorophenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of (2,3,5,6-tetrafluorophenyl)boronic acid is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (2,3,5,6-tetrafluorophenyl)boronic acid can be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Additionally, the compound can be directed to other organelles, such as the mitochondria or endoplasmic reticulum, where it can influence various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
(2,3,5,6-Tetrafluorophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of (2,3,5,6-tetrafluorophenyl)boronic acid often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organic Halides: React with the boronic acid to form new carbon-carbon bonds.
Hydrolysis Agents: Used to convert boronic esters back to boronic acids.
Major Products Formed
類似化合物との比較
Similar Compounds
2,3,4,5,6-Pentafluorobenzeneboronic Acid: Another fluorinated boronic acid with similar properties but with all five hydrogen atoms on the phenyl ring replaced by fluorine.
4-Bromo-2,3,5,6-Tetrafluorophenylboronic Acid: A derivative with a bromine atom in addition to the four fluorine atoms, used in similar coupling reactions.
Uniqueness
(2,3,5,6-Tetrafluorophenyl)boronic acid is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of four fluorine atoms enhances its Lewis acidity without causing excessive steric hindrance, making it a versatile reagent in various chemical transformations .
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORPNEUIIZJCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382552 | |
| Record name | (2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511295-01-5 | |
| Record name | B-(2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511295-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrafluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



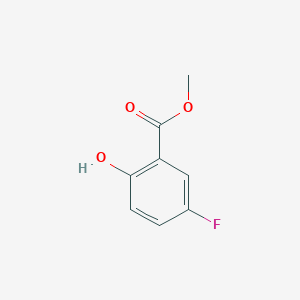
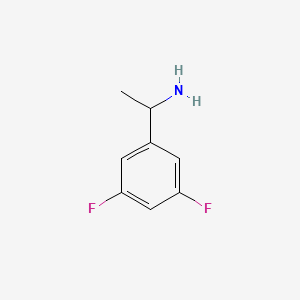
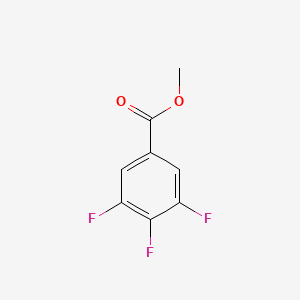
![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)

